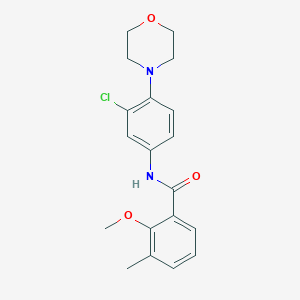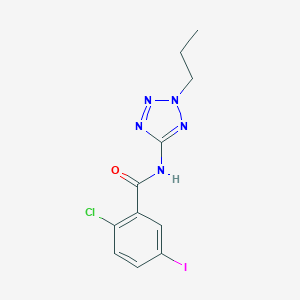![molecular formula C16H17N3O2 B251633 N-[2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B251633.png)
N-[2-(4-morpholinyl)phenyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-morpholinyl)phenyl]nicotinamide, also known as NMN, is a molecule that has gained significant attention in the scientific community due to its potential health benefits. NMN is a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme that plays a critical role in cellular metabolism and energy production. In recent years, research has shown that NMN supplementation can increase NAD+ levels, leading to a range of potential health benefits.
Wirkmechanismus
N-[2-(4-morpholinyl)phenyl]nicotinamide works by increasing NAD+ levels, which plays a critical role in cellular metabolism and energy production. NAD+ is involved in a range of cellular processes, including DNA repair, gene expression, and cell signaling. By increasing NAD+ levels, N-[2-(4-morpholinyl)phenyl]nicotinamide can improve mitochondrial function and energy metabolism, leading to potential health benefits.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)phenyl]nicotinamide supplementation has been shown to have a range of biochemical and physiological effects. Studies have shown that N-[2-(4-morpholinyl)phenyl]nicotinamide can improve mitochondrial function, increase energy metabolism, and enhance insulin sensitivity. Other studies have suggested that N-[2-(4-morpholinyl)phenyl]nicotinamide may have anti-aging effects, as it has been shown to improve DNA repair mechanisms and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(4-morpholinyl)phenyl]nicotinamide in lab experiments is that it can increase NAD+ levels, which can improve cellular metabolism and energy production. This can be useful in studying a range of cellular processes, including DNA repair, gene expression, and cell signaling. One limitation of using N-[2-(4-morpholinyl)phenyl]nicotinamide in lab experiments is that it may have off-target effects, as it can interact with a range of cellular processes.
Zukünftige Richtungen
There are a range of potential future directions for N-[2-(4-morpholinyl)phenyl]nicotinamide research. One area of focus is on its potential anti-aging effects, as studies have suggested that N-[2-(4-morpholinyl)phenyl]nicotinamide may improve DNA repair mechanisms and reduce inflammation. Other potential areas of focus include studying the effects of N-[2-(4-morpholinyl)phenyl]nicotinamide on specific cellular processes, such as gene expression and cell signaling. Additionally, there is a need for further research on the safety and efficacy of N-[2-(4-morpholinyl)phenyl]nicotinamide supplementation in humans.
Synthesemethoden
N-[2-(4-morpholinyl)phenyl]nicotinamide can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of nicotinamide with 2-(4-morpholinyl)aniline in the presence of a catalyst such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-morpholinyl)phenyl]nicotinamide has been the subject of numerous scientific studies, with research focusing on its potential health benefits. Studies have shown that N-[2-(4-morpholinyl)phenyl]nicotinamide supplementation can improve mitochondrial function, increase energy metabolism, and enhance insulin sensitivity. Other studies have suggested that N-[2-(4-morpholinyl)phenyl]nicotinamide may have anti-aging effects, as it has been shown to improve DNA repair mechanisms and reduce inflammation.
Eigenschaften
Molekularformel |
C16H17N3O2 |
|---|---|
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
N-(2-morpholin-4-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H17N3O2/c20-16(13-4-3-7-17-12-13)18-14-5-1-2-6-15(14)19-8-10-21-11-9-19/h1-7,12H,8-11H2,(H,18,20) |
InChI-Schlüssel |
WOPWMFJQZIIELB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Kanonische SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



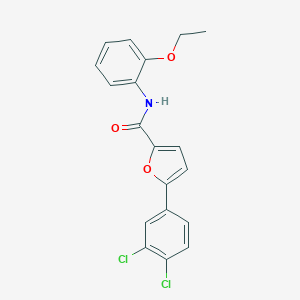
![N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B251556.png)
![2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251557.png)
![3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251559.png)
![3,4-dimethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251560.png)
![3,4-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B251562.png)
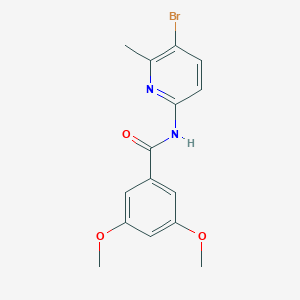
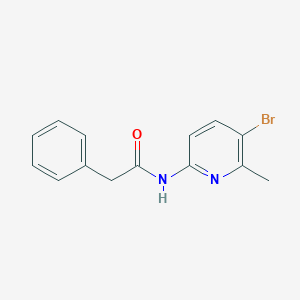
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide](/img/structure/B251569.png)
![N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B251570.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B251572.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B251573.png)
